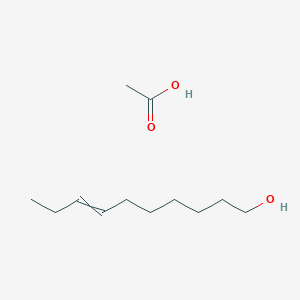
Acetic acid;dec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a density of 0.886 g/cm³ and a boiling point of 264.5°C at 760 mmHg . This compound is an ester formed from acetic acid and dec-7-en-1-ol, and it is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:
CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dec-7-en-1-ol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and dec-7-en-1-ol in the presence of a strong acid or base.
Oxidation: The alcohol group in dec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form an alcohol and an alkane.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products
Hydrolysis: Acetic acid and dec-7-en-1-ol.
Oxidation: Dec-7-enal or dec-7-enoic acid.
Reduction: Decane and ethanol.
Scientific Research Applications
Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.
Mechanism of Action
The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:
Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.
Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Dec-7-en-1-ol: An unsaturated alcohol with the formula C10H20O.
Ethyl acetate: An ester formed from ethanol and acetic acid, with the formula CH3COOCH2CH3.
Uniqueness
Acetic acid;dec-7-en-1-ol is unique due to its combination of an ester functional group with a long-chain unsaturated alcohol. This structure imparts specific chemical properties, such as its boiling point and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
13857-04-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |
InChI Key |
YCGAWBMIWOPTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


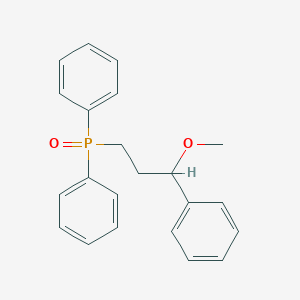
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
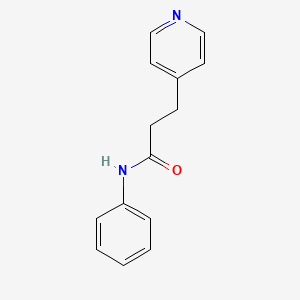
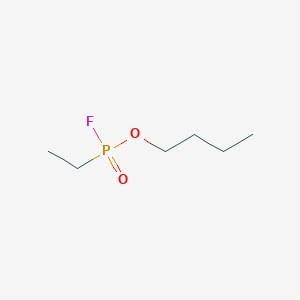
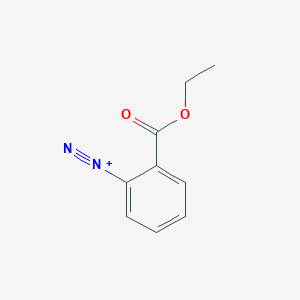

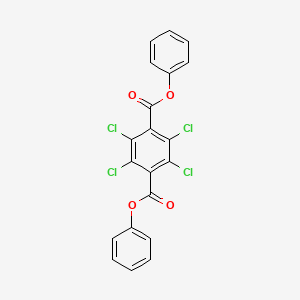
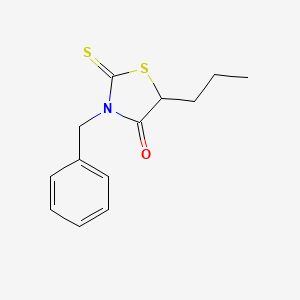
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

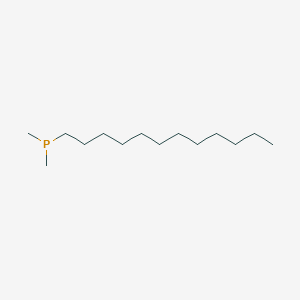
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
